1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride is a chemical compound that belongs to the class of cyclic amines. This compound features a cyclobutane ring and a piperidine moiety, which contribute to its unique structural and functional properties. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride ions, enhancing its solubility in polar solvents, which is significant for its applications in various scientific fields.
The synthesis and characterization of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride can be traced back to research focused on developing novel compounds for pharmaceutical applications. Its synthesis often involves reactions that introduce the piperidine group into the cyclobutane framework, yielding derivatives with potential therapeutic effects.
This compound is classified under organic compounds, specifically as an amine due to the presence of the amino group (-NH2). It is also categorized as a cyclic amine because of its cyclobutane structure. The presence of both secondary and tertiary amine characteristics makes it a subject of interest in medicinal chemistry.
The synthesis of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride typically involves several key steps:
The reaction conditions (temperature, solvent choice, and catalysts) play a crucial role in optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and composition of the synthesized compound.
The molecular formula is C₇H₁₄Cl₂N₂, indicating:
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions. Analytical techniques such as thin-layer chromatography (TLC) may be used to monitor reaction progress.
The mechanism of action for compounds like 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride often involves interaction with biological targets such as receptors or enzymes:
Research studies often employ radiolabeled ligands or competitive binding assays to quantify binding affinities and elucidate mechanisms of action.
Relevant data from studies indicate that careful handling and storage are essential to maintain integrity.
The versatility of 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride makes it a valuable compound in both academic research and pharmaceutical industries, contributing significantly to advancements in medicinal chemistry and drug development efforts.
The strategic fusion of piperidine and cyclobutane motifs represents a deliberate effort to exploit the pharmacological advantages of both rings. Piperidine, a saturated six-membered nitrogen heterocycle, is one of the most prevalent scaffolds in pharmaceuticals, present in >20 drug classes and natural alkaloids [3] [6]. Its significance stems from:
Cyclobutane integration emerged to address limitations of flat aromatic scaffolds. The strained four-membered carbocycle introduces:
Early hybrids like 1-(aminomethyl)cyclobutyl piperidines were designed to leverage these attributes. For example, belactosin A (a microbial natural product) incorporates a β-lactam-fused cyclobutane with piperidine-like amines, demonstrating potent proteasome inhibition [2]. Similarly, vibralactone derivatives from fungi feature oxetane-cyclobutane-piperidine frameworks with enzyme-inhibiting activity [2]. Synthetic routes to such hybrids often involve:
Table 1: Bioactive Piperidine-Cyclobutane Hybrids
Compound | Biological Activity | Structural Feature | Source |
---|---|---|---|
Belactosin A | Proteasome inhibition (IC₅₀ = 0.24 μM) | Cyclobutane-β-lactam + piperidine amines | Streptomyces sp. [2] |
Cinnabaramide A | Antitumor (FAS inhibition) | Oxetane-cyclobutane + N-acyl piperidine | Streptomyces sp. [2] |
Synthetic 1-(Piperidinylmethyl)cyclobutanamines | CNS ligands (σ-receptor affinity) | 1,1-disubstituted cyclobutane + piperidine | Medicinal chemistry patents [4] |
Cyclobutane’s high ring strain (110 kJ/mol) fundamentally differentiates it from larger cycloalkanes [7] [9]. This strain arises from:
In 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine, strain energy is strategically exploited:
Table 2: Impact of Ring Size on Stability and Properties
Parameter | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
---|---|---|---|---|
Ring strain (kJ/mol) | 115 | 110 | 26 | 0 |
Bond angle (°) | 60 | 88 | 108 | 109.5 |
Torsional strain | High (fully eclipsed) | Moderate (partially eclipsed) | Low (puckered) | None (chair) |
C–C bond strength | Weaker (weakened by strain) | Stronger (hyperconjugation) | Normal | Normal |
The dihydrochloride salt form (as in the title compound) enhances aqueous solubility via protonation of both the piperidine nitrogen (pKa ~11) and the cyclobutylamine group (pKa ~10), making it suitable for in vitro assays [1] [5] [8]. Commercial availability of analogs (e.g., 2-(piperidin-3-yl)ethan-1-amine dihydrochloride) underscores pharmaceutical interest [5].
Compound Name in Standard Format
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5